1-Methyl-4-(4-nitroimidazol-1-yl)piperidine
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Overview
Description
1-Methyl-4-(4-nitroimidazol-1-yl)piperidine is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. The imidazole ring is known for its broad range of chemical and biological properties, making it a significant synthon in the development of new drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(4-nitroimidazol-1-yl)piperidine typically involves the reaction of 1-methylpiperidine with 4-nitroimidazole. The reaction conditions often include the use of a suitable solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as basification, extraction with dichloromethane, drying over anhydrous sodium sulfate, and concentration under reduced pressure .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(4-nitroimidazol-1-yl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The imidazole ring can participate in reduction reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and catalysts like palladium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions may involve the use of bases like sodium hydroxide and solvents like dichloromethane.
Major Products:
Oxidation: Amino derivatives of the compound.
Reduction: Reduced forms of the imidazole ring.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-Methyl-4-(4-nitroimidazol-1-yl)piperidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized as an intermediate in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 1-Methyl-4-(4-nitroimidazol-1-yl)piperidine involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, leading to its biological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and antiviral activities .
Comparison with Similar Compounds
- 1-Methyl-4-(4-nitro-1H-pyrazol-1-yl)methyl)piperidine
- 2-Methyl-2-(4-nitro-1H-imidazol-1-yl)propanoic acid methyl ester
- 1-Methyl-4-(piperidin-4-yl)piperazine
Comparison: 1-Methyl-4-(4-nitroimidazol-1-yl)piperidine is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activities due to the presence of the nitro group and the specific positioning of the methyl and piperidine groups .
Properties
Molecular Formula |
C9H14N4O2 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-methyl-4-(4-nitroimidazol-1-yl)piperidine |
InChI |
InChI=1S/C9H14N4O2/c1-11-4-2-8(3-5-11)12-6-9(10-7-12)13(14)15/h6-8H,2-5H2,1H3 |
InChI Key |
GWWUXGHFSUUFBD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N2C=C(N=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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